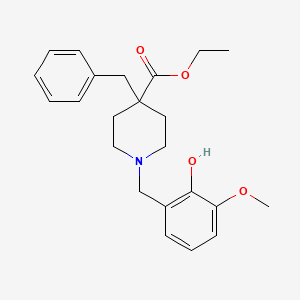

Ethyl 4-benzyl-1-(2-hydroxy-3-methoxybenzyl)piperidine-4-carboxylate

Description

MMV666109 is a chemically diverse small molecule included in the Malaria Box collection. This collection comprises 400 compounds with documented potency against malaria parasite growth, although their underlying modes of action remain largely unknown . MMV666109 has been studied for its antiparasitic properties, particularly against Plasmodium falciparum (the causative agent of human malaria) and Toxoplasma gondii (a parasite causing toxoplasmosis in humans and animals).

Properties

Molecular Formula |

C23H29NO4 |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

ethyl 4-benzyl-1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C23H29NO4/c1-3-28-22(26)23(16-18-8-5-4-6-9-18)12-14-24(15-13-23)17-19-10-7-11-20(27-2)21(19)25/h4-11,25H,3,12-17H2,1-2H3 |

InChI Key |

CPJKJYRQDTXRIM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=C(C(=CC=C2)OC)O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for MMV666109 are not extensively documented in the available literature. it is part of the Medicines for Malaria Venture (MMV) Malaria Box, which suggests that it was specifically selected for its potential antimalarial activity. Industrial production methods for MMV666109 are not widely disclosed.

Chemical Reactions Analysis

Types of Reactions: While specific reactions involving MMV666109 are not well-characterized, it likely undergoes various chemical transformations. These may include oxidation, reduction, substitution, and other processes.

Common Reagents and Conditions: Unfortunately, detailed information on the reagents and conditions used in MMV666109 reactions is scarce. Further research is needed to elucidate these aspects.

Major Products: The major products resulting from MMV666109 reactions have not been explicitly reported. Investigating its chemical behavior and identifying its metabolites would provide valuable insights.

Scientific Research Applications

Antiparasitic Activity: MMV666109 has demonstrated potent antiparasitic activity against both P. falciparum and T. gondii . Its efficacy against these pathogens makes it a promising candidate for further study and potential therapeutic development.

Cross-Species Efficacy: Comparative phenotypic screens revealed that MMV666109 shares a conserved mode of action across related species. This cross-species efficacy is advantageous for developing antiparasitic compounds with broader applicability .

Mechanism of Action

The precise mechanism by which MMV666109 exerts its effects remains unknown. Further research is required to identify its molecular targets and pathways involved in parasite growth inhibition.

Comparison with Similar Compounds

While MMV666109’s uniqueness is not extensively discussed, it is part of a larger collection of Malaria Box compounds. Other similar compounds within this collection may share structural features or mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.